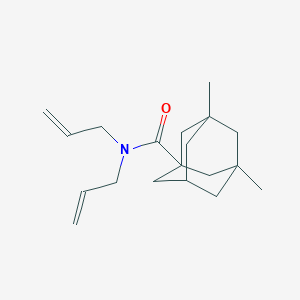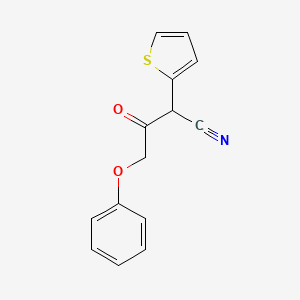
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide (DADMAC) is a synthetic chemical compound that has been widely used in various scientific research applications. DADMAC is a member of the family of cationic monomers, which are commonly used in the synthesis of polymers and copolymers.
Mechanism of Action
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide is a cationic monomer that has a positive charge. It can interact with negatively charged molecules, such as DNA, proteins, and cell membranes. The mechanism of action of this compound is based on electrostatic interactions, which can lead to the formation of complexes between this compound and the negatively charged molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can interact with DNA and inhibit the activity of certain enzymes. This compound can also interact with cell membranes and disrupt their structure and function. In addition, this compound can induce cell death and apoptosis in certain cell types.
Advantages and Limitations for Lab Experiments
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be used in large quantities. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It can be toxic to certain cell types and can interfere with the activity of certain enzymes. In addition, this compound can interact with other molecules in the cell, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide in scientific research. One direction is the development of new copolymers for drug delivery and tissue engineering. Another direction is the use of this compound in gene therapy, where it can be used to deliver therapeutic genes to cells. In addition, this compound can be used in the synthesis of new materials for energy storage and conversion. Finally, more research is needed to understand the toxicological effects of this compound and its potential impact on the environment.
Conclusion:
In conclusion, this compound is a synthetic chemical compound that has been widely used in various scientific research applications. It can be synthesized through a relatively simple method and has several advantages for lab experiments. However, this compound also has some limitations and can be toxic to certain cell types. Future research directions for this compound include the development of new copolymers, gene therapy, and the synthesis of new materials for energy storage and conversion.
Synthesis Methods
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide can be synthesized through the reaction of 3,5-dimethyladamantan-1-amine with allyl chloride in the presence of a base. The resulting product is then reacted with acrylic acid to form this compound. The synthesis of this compound is relatively easy and can be performed on a large scale.
Scientific Research Applications
N,N-diallyl-3,5-dimethyl-1-adamantanecarboxamide has been widely used in various scientific research applications. It is commonly used in the synthesis of polyelectrolytes, which are used in wastewater treatment, papermaking, and mineral processing. This compound is also used in the synthesis of copolymers, which have applications in drug delivery, tissue engineering, and gene therapy.
Properties
IUPAC Name |
3,5-dimethyl-N,N-bis(prop-2-enyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c1-5-7-20(8-6-2)16(21)19-11-15-9-17(3,13-19)12-18(4,10-15)14-19/h5-6,15H,1-2,7-14H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNISGQJMMCIIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(CC=C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-imidazol-2-yl}-1-phenylvinyl benzoate](/img/structure/B5354312.png)

![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5354323.png)
![5-[4-(2-propyn-1-yloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5354328.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5354344.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methyl-1,4-diazepane](/img/structure/B5354357.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![3-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}propanamide](/img/structure/B5354373.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
![methyl 4-[({1-[(diethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5354395.png)
